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Cat. No.: B1618316 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

bis(trifluoromethyl) peroxide (CF₃OOCF₃), a valuable reagent in organic synthesis,

particularly as a source of the trifluoromethoxy radical (•OCF₃). This document is intended for

researchers, scientists, and professionals in drug development and materials science who

utilize or are investigating the applications of this unique fluorinated peroxide.

Executive Summary
Bis(trifluoromethyl) peroxide is a colorless, non-explosive gas with notable thermal stability

for a peroxide.[1] Its utility as a radical initiator necessitates a thorough understanding of its

structural and electronic properties, which are primarily elucidated through spectroscopic

methods.[1] This guide compiles and details the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for bis(trifluoromethyl) peroxide, providing a

centralized resource for its characterization. The presented data is crucial for reaction

monitoring, purity assessment, and structural confirmation in research and development

settings.

Spectroscopic Data
The following sections summarize the key spectroscopic data for bis(trifluoromethyl)
peroxide. All quantitative data are presented in tabular format for clarity and ease of

comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the characterization of fluorine-containing compounds.

For bis(trifluoromethyl) peroxide, ¹⁹F NMR is the most informative technique.

Table 1: NMR Spectroscopic Data for Bis(trifluoromethyl) peroxide

Nucleus
Chemical Shift
(δ) Range

Multiplicity
Coupling
Constants

Reference
Compound

¹⁹F -58 to -62 ppm Singlet Not Applicable

CFCl₃

(Trichlorofluorom

ethane)

¹³C
Data not

available
- - -

The ¹⁹F NMR spectrum of bis(trifluoromethyl) peroxide exhibits a single resonance, as the

six fluorine atoms are chemically equivalent. The observed chemical shift is in the typical range

for trifluoromethyl groups attached to an oxygen atom. No specific ¹³C NMR data for this

compound is readily available in the literature.

Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of bis(trifluoromethyl) peroxide has been analyzed, and

the fundamental vibrational modes have been assigned. The spectrum is complex due to the

molecule's structure, which is not perfectly planar.

Table 2: Gas-Phase Infrared (IR) Absorption Spectrum of Bis(trifluoromethyl) peroxide
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Wavenumber (cm⁻¹) Relative Intensity Vibrational Assignment

1282 Very Strong
νₐ(CF₃) - Asymmetric CF₃

stretch

1239 Very Strong
νₐ(CF₃) - Asymmetric CF₃

stretch

1175 Strong
νₛ(CF₃) - Symmetric CF₃

stretch

950 Medium
ν(C-O) - Carbon-Oxygen

stretch

850 Weak
ν(O-O) - Oxygen-Oxygen

stretch

750 Medium
δₐ(CF₃) - Asymmetric CF₃

deformation

620 Weak
δₛ(CF₃) - Symmetric CF₃

deformation

560 Weak
δₛ(CF₃) - Symmetric CF₃

deformation

450 Weak Rocking mode

350 Weak Torsion

315 Weak Torsion

230 Very Weak δ(C-O-O) - C-O-O deformation

Data sourced from Arvia, A. J., Aymonino, P. J., Waldow, C. H., & Schumacher, H. J. (1962).

Infrared absorption spectra of gaseous (FCO)₂O₂ and (F₃C)₂O₂.

Mass Spectrometry (MS)
Detailed electron ionization (EI) mass spectra of bis(trifluoromethyl) peroxide are not widely

published. However, based on its molecular weight and the known fragmentation patterns of

organic peroxides, the following characteristics can be anticipated.
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Table 3: Predicted Mass Spectrometry Data for Bis(trifluoromethyl) peroxide

m/z Ion
Fragmentation
Pathway

Predicted Intensity

170 [C₂F₆O₂]⁺ Molecular Ion Low to absent

85 [CF₃O]⁺
Homolytic cleavage of

the O-O bond
High

69 [CF₃]⁺
Cleavage of the C-O

bond
High

66 [CF₂O]⁺
Rearrangement and

fragmentation
Moderate

47 [CFO]⁺ Further fragmentation Moderate

32 [O₂]⁺
Cleavage of C-O

bonds
Possible

The molecular ion at m/z 170 is expected to be of low abundance or absent due to the lability

of the peroxide bond. The primary fragmentation pathway is the cleavage of the weak O-O

bond, leading to the formation of the trifluoromethoxy radical, which would be detected as the

trifluoromethoxy cation ([CF₃O]⁺) at m/z 85. Subsequent fragmentation would likely result in the

stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is often a prominent peak in the mass

spectra of trifluoromethyl-containing compounds.

Experimental Protocols
The following sections describe the methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
A general protocol for acquiring a ¹⁹F NMR spectrum of bis(trifluoromethyl) peroxide is as

follows:
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Sample Preparation: As bis(trifluoromethyl) peroxide is a gas at room temperature, the

sample can be condensed into an NMR tube at low temperature (e.g., using liquid nitrogen)

containing a deuterated solvent such as acetone-d₆ or chloroform-d. A reference standard,

such as trichlorofluoromethane (CFCl₃) or trifluorotoluene (PhCF₃), should be added.

Instrumentation: A high-field NMR spectrometer with fluorine observation capabilities (e.g.,

376 MHz or 564 MHz for ¹⁹F) is used.

Data Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. Key parameters

include a spectral width appropriate for the wide chemical shift range of fluorine, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows

for quantitative integration if required.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

Infrared Spectroscopy Protocol
The reported gas-phase IR spectrum was obtained using the following experimental setup:

Sample Handling: Gaseous bis(trifluoromethyl) peroxide was introduced into a 10-cm path

length gas cell equipped with sodium chloride (NaCl) or potassium bromide (KBr) windows.

The pressure in the cell was varied from a few tenths of a millimeter of mercury up to

approximately 600 mm Hg.

Instrumentation: A Perkin-Elmer Model 221 double-beam infrared spectrometer was used for

data collection.

Data Acquisition: The infrared absorption spectrum was recorded over the mid-infrared range

(typically 4000 to 400 cm⁻¹).

Data Analysis: The positions and relative intensities of the absorption bands were

determined from the spectrum.

Mass Spectrometry Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1618316?utm_src=pdf-body
https://www.benchchem.com/product/b1618316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A general protocol for obtaining an electron ionization (EI) mass spectrum of gaseous

bis(trifluoromethyl) peroxide is as follows:

Sample Introduction: The gaseous sample is introduced into the ion source of the mass

spectrometer via a gas inlet system, which allows for controlled sample flow to maintain a

low pressure in the source.

Ionization: The sample molecules are bombarded with a beam of electrons (typically with an

energy of 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting positive ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is presented

as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic data acquisition and

interpretation for the characterization of bis(trifluoromethyl) peroxide.
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Caption: Workflow for the spectroscopic characterization of bis(trifluoromethyl) peroxide.
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Caption: Relationship between molecular properties and observed spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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